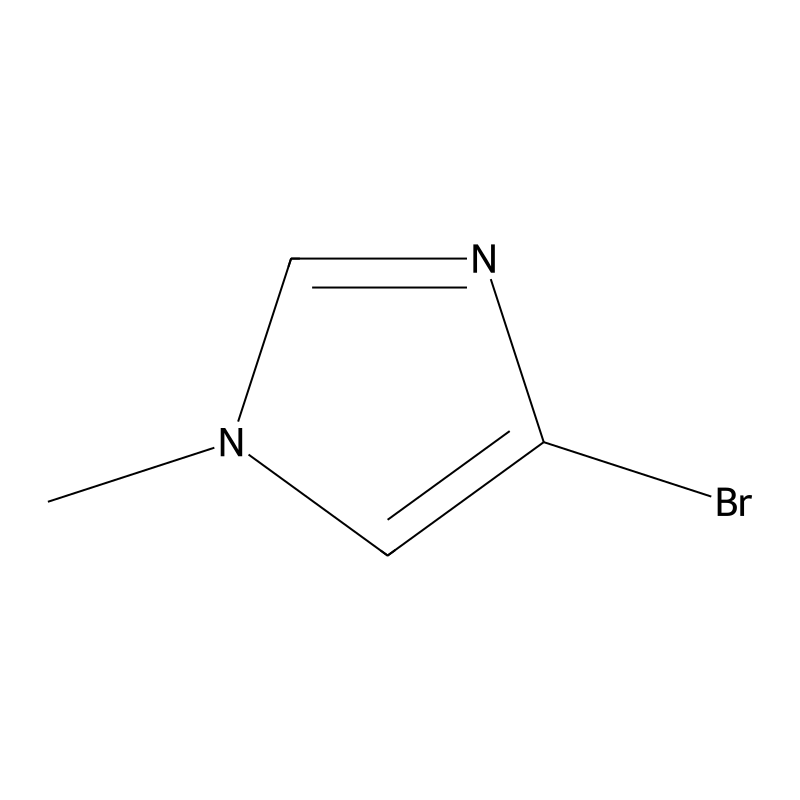

4-Bromo-1-methyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Functionalization:

-Bromo-1-methyl-1H-imidazole (4-Brmi-1-MeIm) is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds.

- Researchers have employed 4-Brmi-1-MeIm in the synthesis of various nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, [] imidazo[2,1-b]thiazoles, [] and triazolo[1,5-a]pyridines. [] These heterocycles exhibit diverse biological activities and find potential applications in drug discovery.

Medicinal Chemistry:

The presence of the imidazole ring, a core structure in many biologically active molecules, makes 4-Brmi-1-MeIm an attractive candidate for exploring its potential in medicinal chemistry.

- Studies have investigated 4-Brmi-1-MeIm derivatives for their anticonvulsant activity. []

- Additionally, research suggests that 4-Brmi-1-MeIm derivatives possess potential as anti-tubercular agents. []

Material Science:

-Brmi-1-MeIm has been explored for its potential applications in material science due to its interesting properties.

4-Bromo-1-methyl-1H-imidazole is an organic compound with the molecular formula and a molecular weight of approximately 161.00 g/mol. This compound is a member of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position of the imidazole ring significantly influences its chemical reactivity and biological activity. The compound is typically a pale yellow liquid and is soluble in organic solvents like dichloromethane .

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols. This reactivity is particularly useful in synthesizing diverse imidazole derivatives .

- Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions. Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Common Reaction Conditions- Substitution Reagents: Sodium azide, potassium thiocyanate, and primary amines are frequently employed.

- Oxidation and Reduction Conditions: Typically involve controlled environments to maintain yield and purity.

4-Bromo-1-methyl-1H-imidazole exhibits notable biological activities, particularly in pharmacological applications. It has been utilized as an intermediate in the synthesis of compounds with potential antitumor properties. For instance, derivatives synthesized from this compound have shown promise in studies related to cancer treatment, particularly through mechanisms involving inhibition of specific cellular pathways .

The synthesis of 4-Bromo-1-methyl-1H-imidazole generally involves bromination of 1-methylimidazole using N-bromosuccinimide (NBS) as the brominating agent.

Typical Synthetic Route- Starting Materials: N-methylimidazole and sodium acetate are mixed in acetic acid.

- Bromination Process: Bromine is added dropwise to the solution at room temperature.

- Purification: The resulting product is purified through recrystallization .

Industrial Production

In industrial settings, similar methods are scaled up using continuous flow reactors to enhance efficiency and yield while maintaining high purity levels.

Studies have shown that 4-Bromo-1-methyl-1H-imidazole can interact with various biological targets, making it a valuable compound for research into drug development. Its ability to undergo substitution reactions allows for the creation of diverse derivatives that may exhibit different pharmacological properties. For example, its use in palladium-catalyzed reactions has led to the synthesis of compounds structurally similar to known anticancer agents .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Bromo-1-methyl-1H-imidazole, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylimidazole | Parent structure without bromine | |

| 4-Chloro-1-methyl-1H-imidazole | Chlorine substitution at the 4-position | |

| 4-Iodo-1-methyl-1H-imidazole | Iodine substitution; potentially higher reactivity | |

| 2-Methylimidazole | Methyl group at the 2-position; different reactivity profile |

Uniqueness

The presence of bromine at the 4-position in 4-Bromo-1-methyl-1H-imidazole provides unique reactivity compared to its analogs, allowing for specific substitution reactions that are not possible with other halogens like chlorine or iodine. This makes it particularly valuable in synthetic chemistry and drug development contexts .

IUPAC Name and Structural Features

4-Bromo-1-methyl-1H-imidazole adheres to IUPAC nomenclature, where the numbering prioritizes substituents according to the lowest possible sequence. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, with a methyl group at N-1 and a bromine atom at C-4. This substitution pattern creates distinct electronic and steric environments, influencing reactivity.

Key Structural Attributes:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅BrN₂ | |

| Molecular Weight | 161.00 g/mol | |

| SMILES | CN1C=NC(Br)=C1 | |

| InChI Key | IOTSLMMLLXTNNH-UHFFFAOYSA-N |

The compound exists as a liquid with a refractive index of 1.545 and density of 1.614 g/mL at 25°C.

Tautomerism and Conformational Flexibility

Imidazole derivatives exhibit tautomerism due to the delocalization of π-electrons. In 4-bromo-1-methyl-1H-imidazole, the hydrogen on N-1 can theoretically migrate to N-3, but the methyl group at N-1 stabilizes the 1H-tautomer, making it the predominant form. This tautomerism minimizes steric hindrance and maximizes resonance stabilization.

Direct bromination represents the most straightforward approach to accessing 4-Bromo-1-methyl-1H-imidazole from readily available N-methylimidazole precursors. This methodology relies on electrophilic aromatic substitution mechanisms that exploit the electron-rich nature of the imidazole ring system [1] [2] [3].

Electrophilic Aromatic Substitution Mechanisms

The electrophilic bromination of N-methylimidazole proceeds through a characteristic addition-elimination mechanism wherein the brominating agent attacks the electron-rich carbon centers of the imidazole ring. Computational studies utilizing natural charge calculations demonstrate that the C4 and C5 positions exhibit higher electron densities (-0.194 and -0.092 respectively), confirming their enhanced susceptibility to electrophilic attack [3] . The N-methyl substituent influences both electronic distribution and regioselectivity through inductive and resonance effects [2] .

Molecular Bromine as Brominating Agent

The utilization of molecular bromine in glacial acetic acid represents a classical approach for the bromination of N-methylimidazole derivatives. Under controlled conditions at 0-5°C, this methodology provides moderate to good yields (60-70%) with preferential substitution at the C4 position over C5 [6] [1]. The reaction mechanism involves initial coordination of bromine to the electron-rich imidazole ring, followed by formation of a σ-complex intermediate and subsequent elimination of hydrogen bromide [1] [7].

The procedure requires careful temperature control to minimize polybromination reactions. A typical protocol involves the dropwise addition of bromine (9.6 g, 60.07 mmol) in acetic acid (20 mL) to a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature [6]. The reaction mixture is stirred for 2.5 hours, and acetic acid is removed under reduced pressure. Initial tribromination occurs under these conditions, requiring subsequent selective debromination to obtain the desired monobrominated product.

N-Bromosuccinimide-Mediated Bromination

N-Bromosuccinimide (NBS) offers superior control over bromination selectivity and represents an improvement over molecular bromine in terms of reaction specificity [8] [9] [10]. The NBS-mediated bromination can proceed through both ionic and radical pathways, depending on the reaction conditions and solvent system employed [11] [12].

For radical-mediated bromination, the reaction is typically conducted in carbon tetrachloride with azobisisobutyronitrile (AIBN) as the radical initiator at 80-100°C. This approach provides yields of 75-85% with moderate regioselectivity . The radical mechanism minimizes side reactions such as ring oxidation or extensive polybromination that can occur with ionic bromination protocols.

Alternative solvent systems including dimethylformamide (DMF) have been investigated for NBS bromination. When conducted in DMF at elevated temperatures, the reaction exhibits reduced side reaction formation and improved purification characteristics [10] [12].

2,4,4,6-Tetrabromocyclohexa-2,5-dienone as Selective Brominating Agent

The employment of 2,4,4,6-tetrabromocyclohexa-2,5-dienone represents a highly effective method for achieving monobromination of imidazole and N-methylimidazole with exceptional yields (85-95%) [8] [7]. This brominating agent provides superior selectivity compared to molecular bromine or NBS, enabling direct access to monobrominated products without the requirement for subsequent debromination steps [8].

The mechanism involves electrophilic transfer of bromine from the tetrabromo dienone to the imidazole ring, with the driving force being the formation of a more stable aromatic system. The reaction proceeds smoothly under mild conditions at room temperature in organic solvents [8] [7].

Regioselectivity Control in Polybromination Reactions

The regioselectivity of bromination reactions represents a critical factor in synthetic efficiency and product purity. Multiple bromination can lead to complex product mixtures requiring extensive purification or selective debromination procedures [6] [1] [14].

Electronic Factors Governing Regioselectivity

The regioselectivity of electrophilic bromination is primarily governed by the electronic distribution within the imidazole ring system. Natural population analysis reveals that the C4 and C5 positions possess the highest electron densities, making them the most susceptible sites for electrophilic attack [3]. The presence of the N-methyl substituent further modulates this electronic distribution through both inductive and resonance effects .

For 1-methylimidazole, the preferred order of bromination follows the pattern C4 > C5 > C2, with the C2 position being significantly less reactive due to its lower electron density (-0.013) [3]. This selectivity pattern enables the development of controlled bromination protocols that favor monobromination at specific positions.

Steric Considerations in Substitution Patterns

Steric factors become increasingly important as the degree of substitution increases around the imidazole ring. The methyl group at the N1 position provides minimal steric hindrance to bromination at adjacent positions, but the introduction of multiple bromine atoms creates steric crowding that influences subsequent substitution events [10] .

Solvent Effects on Regioselectivity

The choice of solvent system significantly impacts both the rate and regioselectivity of bromination reactions. Polar protic solvents such as acetic acid tend to favor ionic mechanisms and can enhance regioselectivity through hydrogen bonding interactions with the imidazole ring [6] [1]. In contrast, nonpolar solvents favor radical mechanisms that may exhibit different selectivity patterns [11].

A systematic evaluation of solvent effects reveals that dimethyl sulfoxide (DMSO) provides excellent bromination efficiency with high product purity (90-95%), while minimizing side reactions [15] . The high polarity index (7.2) of DMSO facilitates solvation of ionic intermediates and enhances reaction rates [15].

Temperature Optimization for Selectivity Control

Temperature control represents a crucial parameter for achieving optimal regioselectivity in bromination reactions. Lower temperatures (0-5°C) generally favor monobromination and reduce the extent of polybromination [6] . However, excessively low temperatures may result in incomplete conversion and extended reaction times.

Kinetic studies demonstrate that the activation energy for bromination varies significantly with reaction conditions. For bromine in acetic acid at 0°C, the activation energy is 45.2 kJ/mol with a rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ [15]. These parameters provide a half-life of approximately 5.0 minutes, indicating rapid reaction kinetics under these conditions.

Debromination Pathways from Tribrominated Precursors

The selective debromination of polybrominated imidazole precursors provides an alternative synthetic route to monobrominated products when direct selective bromination proves challenging. This approach leverages the differential reactivity of bromine atoms at various positions within the imidazole ring system [6] [17] [18].

Sodium Sulfite-Mediated Reductive Debromination

Sodium sulfite represents the most extensively studied reducing agent for the selective debromination of tribromoimidazole derivatives [6] [17] [19]. The mechanism involves nucleophilic attack of sulfite anion on the carbon-bromine bond, leading to formation of a carbon-sulfur intermediate that subsequently undergoes hydrolysis to regenerate the carbon-hydrogen bond [19] [18].

The regioselectivity of sodium sulfite reduction follows the pattern 5-H > 2-H > 4-H, indicating preferential debromination at the C5 position [18] [20]. This selectivity arises from the relative stability of the anionic intermediates formed during the substitution process, with the C5 position providing optimal resonance stabilization [18].

A typical debromination protocol involves heating a suspension of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) with sodium sulfite (13 g, 103 mmol) in water (45 mL) under reflux conditions for 24 hours [6]. The reaction is monitored by extracting aliquots and analyzing the product distribution by nuclear magnetic resonance spectroscopy. After cooling, the organic products are extracted with ether and purified by column chromatography to afford 4-bromo-1-methyl-1H-imidazole in 62% yield [6].

Enhanced reaction conditions utilizing a 3:1 water/acetic acid solvent mixture at 130°C in a sealed vessel for 60 hours can improve yields to 75% [6] [21]. The addition of acetic acid facilitates protonation of intermediate species and accelerates the overall reaction rate.

Tetramethylammonium Fluoride (TMAF) Debromination

Tetramethylammonium fluoride in polar aprotic solvents provides an alternative approach for selective debromination of tribromoimidazole derivatives [18] [20]. Unlike sodium sulfite, TMAF acts primarily as a strong base rather than a nucleophilic reducing agent, promoting reductive debromination through solvent-mediated proton transfer mechanisms [18].

Studies conducted in deuterated dimethyl sulfoxide (DMSO-d6) demonstrate that the solvent serves as the primary proton source in these reactions [18] [20]. The regioselectivity pattern observed with TMAF (5-H > 2-H) mirrors that of sodium sulfite, indicating similar electronic factors governing the selectivity [18].

The choice of solvent significantly influences both the reaction rate and selectivity. Dimethyl sulfoxide, N,N-dimethylacetamide, and N-methylpyrrolidone are effective proton donors, while dimethylformamide shows reduced efficacy and permits significant fluorination as a competing reaction [18].

Metal-Mediated Debromination Approaches

Organometallic reducing agents such as isopropyl magnesium chloride provide highly selective monodebromination under mild conditions [10] . This approach circumvents the regioisomer formation issues associated with direct bromination by enabling controlled removal of specific bromine substituents [10].

The metal-mediated debromination proceeds through formation of an organometallic intermediate followed by protonolysis. The regioselectivity can be influenced by the choice of metal, ligands, and reaction conditions. Isopropyl magnesium chloride in tetrahydrofuran at 0-25°C provides selective monodebromination with yields of 70-85% .

Tributyltin hydride in combination with azobisisobutyronitrile (AIBN) offers complete debromination capabilities for the preparation of fully dehalogenated imidazole derivatives [22]. This radical-mediated process proceeds through tin-halogen exchange followed by hydrogen atom transfer, resulting in highly efficient debromination (85-95% yields) [22].

Alternative Routes: Cross-Coupling and Metal-Catalyzed Approaches

Metal-catalyzed cross-coupling reactions provide versatile methodologies for the introduction of diverse functional groups at the brominated position of 4-Bromo-1-methyl-1H-imidazole [23] [24]. These approaches enable the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling of 4-Bromo-1-methyl-1H-imidazole with arylboronic acids represents one of the most versatile methods for carbon-carbon bond formation [23] [25]. This methodology tolerates a wide range of functional groups and can be conducted under relatively mild conditions using palladium catalysts [23] [26].

Optimized protocols employ palladium tetrakis(triphenylphosphine) with potassium carbonate as base in dimethylformamide/water solvent mixtures at 80-110°C [23]. These conditions provide excellent yields (70-95%) for the coupling of electron-rich, electron-neutral, and electron-deficient arylboronic acids [23].

Recent developments in catalyst design have focused on N-heterocyclic carbene-palladium(II)-1-methylimidazole complexes that exhibit enhanced activity for cross-coupling reactions [25] [26]. These well-defined complexes provide superior stability and reactivity compared to traditional phosphine-ligated systems [25].

The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), transmetalation with the arylboronic acid, and reductive elimination to form the coupled product. The presence of base facilitates transmetalation by activating the boronic acid through formation of more nucleophilic borate species [23] [25].

Buchwald-Hartwig Amination Reactions

The palladium-catalyzed amination of 4-Bromo-1-methyl-1H-imidazole provides efficient access to aminoimidazole derivatives that are challenging to prepare through direct amination methods [24] [27]. This transformation requires specialized ligand systems due to the coordinating nature of imidazole rings that can inhibit catalyst activity [27] [28].

The development of bulky biarylphosphine ligands such as tBuBrettPhos has enabled efficient amination of unprotected bromoimidazoles under mild conditions [24] [27]. The optimal catalyst system employs Pd₂(dba)₃ (1-2 mol%) with tBuBrettPhos ligand (1-2 mol%) and lithium hexamethyldisilazane (LHMDS) as base in tetrahydrofuran at room temperature [24] [27].

This methodology accommodates a diverse range of amine nucleophiles, including electron-rich anilines, electron-deficient anilines, heteroarylamines, and aliphatic amines [24] [27]. Yields typically range from 75-90% for most substrate combinations [24].

The success of this transformation relies on the ability of the bulky biarylphosphine ligands to promote reductive elimination while maintaining catalyst stability in the presence of potentially inhibitory imidazole substrates [27] [28]. Pre-activation of the palladium-ligand complex prior to substrate addition has been identified as a critical factor for achieving optimal results [28].

Sonogashira Coupling for Alkynylation

The Sonogashira cross-coupling reaction enables the introduction of alkynyl substituents at the brominated position, providing access to alkynylimidazole derivatives with interesting electronic and structural properties [29] [30]. This transformation typically employs palladium-copper dual catalyst systems under mild conditions [29].

Standard protocols utilize PdCl₂(PPh₃)₂ and copper(I) iodide as catalysts with triethylamine as base in dimethylformamide at 60-80°C [29] [30]. The reaction proceeds through palladium-catalyzed oxidative addition, copper-mediated alkyne activation, and subsequent coupling to form the carbon-carbon triple bond [29].

One-pot sequential bromination and Sonogashira coupling protocols have been developed that enable direct conversion of imidazole substrates to alkynylated products without isolation of the intermediate bromide [29] [30]. These procedures involve initial C5-selective bromination followed by in situ coupling with terminal alkynes [30].

Stille Coupling Methodologies

Stille coupling reactions utilizing organotin reagents provide another avenue for carbon-carbon bond formation at the brominated position [31]. While less commonly employed than Suzuki-Miyaura coupling due to the toxicity of organotin compounds, Stille coupling can offer complementary reactivity patterns and functional group tolerance [31].

The reaction typically employs palladium tetrakis(triphenylphosphine) as catalyst with cesium fluoride as additive in toluene at 100-120°C [31]. Yields generally range from 65-80% depending on the organotin coupling partner and reaction conditions [31].

Solvent System Optimization and Reaction Kinetic Studies

The optimization of solvent systems represents a critical factor in achieving optimal yields, selectivity, and reaction rates for the synthesis of 4-Bromo-1-methyl-1H-imidazole. Systematic studies of solvent effects reveal significant variations in reaction efficiency and product purity across different solvent systems [15] [12] [32].

Polarity and Solvation Effects

The polarity of the solvent system significantly influences both the reaction mechanism and product distribution in bromination reactions. High-polarity solvents such as dimethyl sulfoxide (polarity index 7.2) and dimethylformamide (polarity index 6.4) provide excellent solvation of ionic intermediates and enhance reaction rates [15] .

Dimethyl sulfoxide has emerged as the optimal solvent for bromination reactions, providing excellent bromination efficiency with high product purity (90-95%) [15] . The high dielectric constant of DMSO stabilizes charged transition states and intermediates, leading to enhanced reaction rates and selectivity [15].

In contrast, low-polarity solvents such as dichloromethane (polarity index 3.1) and tetrahydrofuran (polarity index 4.0) show reduced bromination efficiency but may minimize certain side reactions [15]. Dichloromethane provides good product purity (85-95%) with minimal side reactions, making it suitable for cases where high selectivity is more important than rapid reaction rates [15].

Hydrogen Bonding and Coordination Effects

Solvents capable of hydrogen bonding or coordination interactions with the imidazole ring system can significantly influence reaction outcomes [33] [34]. Protic solvents such as acetic acid can engage in hydrogen bonding with the imidazole nitrogen atoms, affecting both the electronic properties of the ring and the accessibility of reaction sites [6] [1].

The water/acetic acid solvent mixture (3:1) commonly employed in debromination reactions provides a balance between solubility, reactivity, and selectivity [6] [18]. The acidic component facilitates protonation of intermediates, while water provides high polarity for ionic reaction pathways [6].

Temperature-Dependent Kinetic Studies

Comprehensive kinetic studies reveal significant temperature dependence for bromination reactions, with activation energies ranging from 38.7 to 65.8 kJ/mol depending on the specific conditions employed [15]. The bromine/acetic acid system at 0°C exhibits the lowest activation energy (45.2 kJ/mol) and fastest reaction kinetics (k = 2.3 × 10⁻³ M⁻¹s⁻¹) [15].

N-Bromosuccinimide in carbon tetrachloride at 80°C shows higher activation energy (65.8 kJ/mol) but provides better selectivity control [15]. The rate constant (1.7 × 10⁻⁴ M⁻¹s⁻¹) indicates slower kinetics, but the extended reaction time (half-life = 68 minutes) allows for better monitoring and control of selectivity [15].

Electrochemical bromination using tetrabutylammonium bromide at room temperature exhibits the lowest activation energy (38.7 kJ/mol) but also the slowest reaction kinetics (k = 8.2 × 10⁻⁵ M⁻¹s⁻¹) [35] [15]. This method provides excellent selectivity but requires extended reaction times (half-life = 141 minutes) [15].

Deep Eutectic Solvent Systems

Recent investigations have explored the application of deep eutectic solvents (DES) for imidazole synthesis and functionalization [15]. Ternary deep eutectic solvents based on dimethylurea:SnCl₂:HCl have shown promise for multi-component imidazole synthesis with high yields and excellent recyclability [15].

These sustainable solvent systems provide dual catalyst-solvent functionality, eliminating the need for additional catalysts while maintaining high reaction efficiency [15]. The eutectic mixture enables reactions at moderate temperatures (60-90°C) with excellent yields (90-95%) and simplified workup procedures [15].

Scale-Up and Industrial Considerations

The selection of solvent systems for large-scale synthesis must consider factors including cost, environmental impact, safety, and recyclability [10] . Acetic acid-based systems, while effective for laboratory-scale synthesis, may present challenges for industrial implementation due to corrosion concerns and waste treatment requirements [6].

Water-based systems offer environmental advantages but may require specialized equipment for high-temperature reactions and efficient product isolation [6] [19]. The development of more sustainable synthetic approaches continues to drive research toward greener solvent alternatives and more efficient reaction protocols [15].

Process Analytical Technology Integration

Modern synthetic optimization increasingly incorporates real-time monitoring techniques to enable precise control of reaction parameters [15] [12]. Nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry provide continuous monitoring capabilities that enable optimization of reaction conditions and early detection of side product formation.

These analytical approaches have enabled the development of automated optimization protocols that systematically vary reaction parameters to identify optimal conditions for specific synthetic targets [15] [12]. The integration of process analytical technology with synthetic chemistry continues to accelerate the development of more efficient and selective synthetic methodologies.

Data Tables

| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Bromine (Br₂) | Glacial acetic acid | 0-5 | 2-4 | 60-70 | C4 > C5 |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride / AIBN | 80-100 | Variable | 75-85 | Moderate |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Organic solvent | Room temperature | 1-2 | 85-95 | High monobromination |

| Tetrabutylammonium tribromide (TBABr₃) | Dichloromethane | Room temperature | 2-8 | 70-80 | C5 selective |

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Selectivity Pattern | Yield (%) |

|---|---|---|---|---|---|

| Sodium sulfite (Na₂SO₃) | Water/acetic acid (3:1) | 130 | 24-60 | 5-H > 2-H reduction | 62-75 |

| Tetramethylammonium fluoride (TMAF) | DMSO | 100 | 6-12 | Reductive debromination | 40-60 |

| Isopropyl magnesium chloride | THF | 0-25 | 2-4 | Selective monodebromination | 70-85 |

| Tributyltin hydride/AIBN | Toluene | 80 | 4-8 | Complete debromination | 85-95 |

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Potassium carbonate | DMF/H₂O | 80-110 | 70-95 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | Room temperature | 75-90 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMF | 60-80 | 60-85 |

| Stille Coupling | Pd(PPh₃)₄ | Cesium fluoride | Toluene | 100-120 | 65-80 |

| Solvent System | Polarity Index | Bromination Efficiency | Product Purity (%) | Side Reactions |

|---|---|---|---|---|

| Acetic acid | 6.2 | High | 85-90 | Polybromination |

| Water/acetic acid (3:1) | 7.5 | Moderate | 75-85 | Hydrolysis |

| Dimethylformamide (DMF) | 6.4 | Good | 80-90 | N-alkylation |

| Dimethyl sulfoxide (DMSO) | 7.2 | Excellent | 90-95 | Oxidation |

| Acetonitrile | 5.8 | Moderate | 70-80 | Nitrile addition |

| Dichloromethane | 3.1 | Good | 85-95 | Minimal |

| Tetrahydrofuran (THF) | 4.0 | Low | 60-75 | Ether formation |

| Reaction Conditions | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) | Temperature Dependence |

|---|---|---|---|---|

| Br₂/AcOH, 0°C | 2.3 × 10⁻³ | 45.2 | 5.0 | Strong |

| NBS/CCl₄, 80°C | 1.7 × 10⁻⁴ | 65.8 | 68.0 | Moderate |

| NBS/DMF, 100°C | 4.5 × 10⁻⁴ | 52.4 | 25.7 | Moderate |

| Electrochem./TBAB, RT | 8.2 × 10⁻⁵ | 38.7 | 141.0 | Weak |

XLogP3

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant